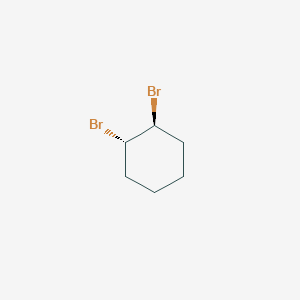

Cyclohexane,1,2-dibromo-,trans-

Description

Significance of trans-1,2-Dibromocyclohexane (B146542) in Organic Stereochemistry Research

trans-1,2-Dibromocyclohexane is a key molecule in the study of conformational analysis due to the presence of two bulky and electronegative bromine atoms on adjacent carbons. This disubstituted cyclohexane (B81311) can exist as two distinct chair conformers: one with both bromine atoms in equatorial positions (diequatorial) and another with both in axial positions (diaxial). chegg.com

The conformational equilibrium of trans-1,2-dibromocyclohexane is a finely balanced interplay of several factors. While steric hindrance, specifically 1,3-diaxial interactions, would typically disfavor the diaxial conformer, electronic effects such as dipole-dipole interactions and hyperconjugation play a significant role. chegg.comvaia.com The gauche relationship between the two bromine atoms in the diequatorial conformation leads to dipole repulsion, which can destabilize this conformer. chegg.com Conversely, the anti-periplanar arrangement of the C-Br bonds in the diaxial conformer can be stabilized by hyperconjugative interactions. vaia.comnih.gov

The study of trans-1,2-dibromocyclohexane has been instrumental in elucidating the relative contributions of these competing effects. Research has shown that the conformational equilibrium is highly dependent on the solvent polarity. nih.govacs.org In nonpolar solvents, the diaxial conformer is favored, while in polar solvents, the diequatorial conformer gains stability due to better solvation of the polar C-Br bonds. vaia.comacs.org This solvent-dependent conformational preference makes trans-1,2-dibromocyclohexane an excellent model system for investigating intermolecular forces and their influence on molecular shape.

Detailed research findings have been obtained through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and low-temperature cyclic voltammetry. nih.govacs.orgacs.org For instance, NMR studies have utilized coupling constants to determine the relative populations of the diaxial and diequatorial conformers in different solvents. nih.gov Low-temperature cyclic voltammetry has even allowed for the direct observation of separate electrochemical signals for the two conformers, providing valuable kinetic and thermodynamic data. acs.org

Table 1: Conformational Equilibrium Data for trans-1,2-Dihalocyclohexanes

| Compound | Solvent | Energy Difference (Eee - Eaa) (kcal/mol) |

| trans-1,2-Dibromocyclohexane | Vapour Phase | 1.40 nih.gov |

| trans-1,2-Dibromocyclohexane | Carbon Tetrachloride (CCl4) | 0.93 nih.gov |

| trans-1,2-Dibromocyclohexane | Dimethyl Sulfoxide (B87167) (DMSO) | -0.05 nih.gov |

| trans-1,2-Dichlorocyclohexane | Vapour Phase | 0.95 nih.gov |

| trans-1,2-Dichlorocyclohexane | Carbon Tetrachloride (CCl4) | 0.36 nih.gov |

| trans-1,2-Dichlorocyclohexane | Dimethyl Sulfoxide (DMSO) | -0.80 nih.gov |

| trans-1,2-Difluorocyclohexane | Vapour Phase | 0.10 nih.gov |

| trans-1,2-Difluorocyclohexane | Carbon Tetrachloride (CCl4) | -0.63 nih.gov |

| trans-1,2-Difluorocyclohexane | Dimethyl Sulfoxide (DMSO) | -1.91 nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Historical Context of Conformational Studies in Halogenated Cyclohexanes

The understanding of cyclohexane's three-dimensional structure has its roots in the late 19th century with the work of Hermann Sachse, who first proposed the non-planar chair and boat conformations. ic.ac.uk However, it was not until the mid-20th century that the principles of conformational analysis were fully developed and applied, largely through the pioneering work of Derek Barton, who received the Nobel Prize in 1969 for his contributions. ic.ac.uk

Early investigations into halogenated cyclohexanes were crucial in establishing the fundamental principles of conformational analysis. The "A-value," a measure of the energetic preference of a substituent for the equatorial position, was a key concept developed during this period. nih.govacs.org For halogens, these A-values provided a quantitative measure of the steric strain associated with placing them in an axial position.

The study of trans-1,2-dihalocyclohexanes, including the dibromo derivative, presented a more complex picture. Early researchers recognized that simple steric arguments were insufficient to explain the observed conformational preferences. This led to the consideration of electronic factors, such as the "gauche effect," which describes the tendency of certain electronegative substituents to adopt a gauche arrangement rather than the sterically less hindered anti-conformation. nih.govwikipedia.org

Techniques like electron diffraction, first applied to gas-phase molecules, provided some of the earliest experimental evidence for the structures of these compounds. researchgate.netwikipedia.org These studies confirmed the existence of both diaxial and diequatorial conformers and provided initial estimates of their relative populations. The development of NMR spectroscopy in the latter half of the 20th century revolutionized the field, allowing for more precise and detailed studies of conformational equilibria in solution. youtube.comnih.gov The ability to study these systems at low temperatures, where the rate of ring-flipping is slowed, has been particularly important in isolating and characterizing individual conformers. youtube.comacs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1,2-dibromocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHKZKWKJNOTE-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Isomeric Relationships

Absolute and Relative Configuration of trans-1,2-Dibromocyclohexane (B146542)

The stereochemistry of trans-1,2-dibromocyclohexane is defined by both its relative and absolute configurations. The descriptor "trans" specifies the relative configuration, indicating that the two bromine atoms are situated on opposite sides of the cyclohexane (B81311) ring's plane. fiveable.mepitt.edu This is in contrast to the "cis" isomer, where they are on the same side. brainly.com

The molecule possesses two chiral centers at the carbon atoms C1 and C2, where the bromine atoms are attached. brainly.comstudentdoctor.net This gives rise to the possibility of different absolute configurations, which are designated using the Cahn-Ingold-Prelog (CIP) system. For trans-1,2-dibromocyclohexane, the two possible absolute configurations are (1R,2R) and (1S,2S). pitt.edu These two configurations are non-superimposable mirror images of each other. brainly.com The term trans-1,2-dibromocyclohexane, without an R/S designation, typically refers to a racemic mixture, which is an equal mixture of the (1R,2R) and (1S,2S) enantiomers. pitt.edunist.gov

The conformational equilibrium of trans-1,2-dibromocyclohexane is a critical aspect of its structure, primarily involving two chair conformers: the diequatorial (ee) and the diaxial (aa) forms. acs.orgnih.gov In the diequatorial conformer, both bromine atoms occupy equatorial positions, while in the diaxial conformer, both are in axial positions. brainly.com The relative stability of these two conformers is highly dependent on the solvent. acs.orgnih.gov In the vapor phase and nonpolar solvents, the diaxial conformer is surprisingly stable, a phenomenon attributed to favorable hyperconjugative interactions. nih.govvaia.com However, in polar solvents, the diequatorial conformer is favored. nih.govvaia.com

| Isomer | Relative Configuration | Absolute Configuration(s) | Chirality |

|---|---|---|---|

| trans-1,2-Dibromocyclohexane | Bromine atoms on opposite sides of the ring | (1R,2R) and (1S,2S) | Chiral (exists as a pair of enantiomers) |

| cis-1,2-Dibromocyclohexane | Bromine atoms on the same side of the ring | (1R,2S) which is identical to (1S,2R) | Achiral (meso compound) |

Enantiomeric and Diastereomeric Considerations

The presence of two chiral centers in 1,2-dibromocyclohexane leads to the existence of stereoisomers, which can be classified as either enantiomers or diastereomers. chegg.com

The (1R,2R)-trans-1,2-dibromocyclohexane and (1S,2S)-trans-1,2-dibromocyclohexane are enantiomers. pitt.edu As non-superimposable mirror images, they share identical physical properties such as boiling point, melting point, and solubility. Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light. A 1:1 mixture of these two enantiomers is known as a racemate or racemic mixture and is optically inactive. pitt.edu The synthesis of trans-1,2-dibromocyclohexane via the addition of bromine to cyclohexene (B86901) results in such a racemic mixture because the starting material is achiral. yale.edu

The relationship between trans-1,2-dibromocyclohexane and cis-1,2-dibromocyclohexane is diastereomeric. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other. The cis isomer has the absolute configuration (1R,2S) or (1S,2R), which are superimposable, making it a meso compound. libretexts.org Unlike enantiomers, diastereomers have different physical and chemical properties. libretexts.org

| Pair of Isomers | Relationship | Key Differences |

|---|---|---|

| (1R,2R)-trans-1,2-dibromocyclohexane & (1S,2S)-trans-1,2-dibromocyclohexane | Enantiomers | Opposite optical rotation; identical other physical properties. |

| trans-1,2-Dibromocyclohexane (either enantiomer) & cis-1,2-Dibromocyclohexane | Diastereomers | Different physical properties (boiling point, melting point, stability, etc.). |

Chirality and Optical Activity in Substituted Cyclohexanes

The optical activity of trans-1,2-dibromocyclohexane is directly linked to its enantiomeric nature. A solution containing an excess of one enantiomer will rotate the plane of polarized light. pitt.edu The magnitude and direction of this rotation are specific to the enantiomer and are measured using a polarimeter. A racemic mixture, containing equal amounts of the (1R,2R) and (1S,2S) enantiomers, will exhibit no net optical rotation because the rotations of the individual enantiomers cancel each other out. pitt.edu

Conformational Analysis and Dynamics

Chair Conformations: Diequatorial (ee) and Diaxial (aa) Equilibria

trans-1,2-Dibromocyclohexane (B146542) can exist in two primary chair conformations: one where both bromine atoms occupy equatorial positions (diequatorial, ee) and another where both are in axial positions (diaxial, aa). The equilibrium between these two conformers is a delicate balance of competing steric and electronic effects.

Quantitative Assessment of Conformational Energies: E(ee) - E(aa)

The relative stability of the diequatorial (ee) and diaxial (aa) conformers of trans-1,2-dibromocyclohexane is not as straightforward as in many other disubstituted cyclohexanes. While steric hindrance typically disfavors the diaxial conformation due to 1,3-diaxial interactions, electronic effects can stabilize this arrangement. pharmacy180.com

The energy difference between the two conformers, ΔE = E(ee) - E(aa), has been a subject of both experimental and theoretical investigation. Studies combining NMR spectroscopy, theoretical calculations, and solvation theory have provided quantitative insights. In the gas phase, the diaxial conformer is surprisingly stable, with the energy of the diequatorial conformer being 1.40 kcal/mol higher. nih.gov This indicates a preference for the diaxial form in the absence of solvent.

However, the equilibrium is highly sensitive to the solvent environment. acs.org In nonpolar solvents like carbon tetrachloride (CCl₄), the energy difference decreases, with the diequatorial conformer being only 0.93 kcal/mol less stable than the diaxial one. nih.gov In more polar solvents, the trend reverses. For instance, in dimethyl sulfoxide (B87167) (DMSO), the diequatorial conformer becomes more stable, with an energy difference of -0.05 kcal/mol. nih.gov This dramatic shift highlights the significant role of solvent-solute interactions in dictating conformational preference.

| Medium | ΔE (kcal/mol) | Reference |

|---|---|---|

| Vapour Phase | 1.40 | nih.gov |

| Carbon Tetrachloride (CCl₄) | 0.93 | nih.gov |

| Dimethyl Sulfoxide (DMSO) | -0.05 | nih.gov |

Interconversion Barriers and Ring Inversion Dynamics

The two chair conformations of trans-1,2-dibromocyclohexane are in a constant state of interconversion through a process known as ring inversion or ring flipping. This process has an associated energy barrier that is high enough to allow for the observation of individual conformers at low temperatures using techniques like low-temperature cyclic voltammetry. acs.org The barrier to ring inversion for cyclohexane (B81311) itself is approximately 11 kcal/mol, and it is expected to be of a similar magnitude for its substituted derivatives. libretexts.org This rapid interconversion at room temperature means that the observed properties are often an average of the two contributing conformers.

Stereoelectronic Effects on Conformational Preference

The unusual stability of the diaxial conformer of trans-1,2-dibromocyclohexane can be attributed to specific stereoelectronic effects. These are electronic interactions that depend on the spatial arrangement of orbitals and have a profound impact on molecular conformation.

Anomeric and Hyperconjugative Effects in Halocyclohexanes

While the classical anomeric effect is typically discussed in the context of heterocyclic rings containing an oxygen atom, analogous stabilizing interactions can occur in halocyclohexanes. wikipedia.orgucla.edu In the diaxial conformer of trans-1,2-dibromocyclohexane, a key stabilizing factor is hyperconjugation. vaia.com This involves the donation of electron density from the axial C-H bonding orbitals into the antibonding (σ*) orbital of the adjacent axial C-Br bond. nih.gov This interaction is maximized when the participating orbitals are anti-periplanar, a condition perfectly met in the diaxial arrangement. Natural Bond Orbital (NBO) analysis has confirmed the importance of these hyperconjugative interactions in stabilizing the diaxial conformation. nih.gov

Solvent Effects on Conformational Equilibrium

As highlighted in the quantitative assessment of conformational energies, the solvent plays a crucial role in determining the position of the conformational equilibrium for trans-1,2-dibromocyclohexane. acs.orgchegg.com The diaxial conformer is favored in nonpolar solvents, where the intramolecular stereoelectronic effects, such as hyperconjugation, are dominant. vaia.comchegg.com

In polar solvents, the situation is reversed. The diequatorial conformer, with its larger dipole moment, is better solvated and therefore stabilized by the polar environment. vaia.comaskfilo.com This increased solvation of the more polar diequatorial conformer counteracts the stabilizing hyperconjugative effects found in the diaxial form. vaia.comaskfilo.com The fraction of the diaxial conformation has been observed to decrease with increasing solvent polarity. vaia.com This solvent-induced shift in the conformational equilibrium is a clear demonstration of the interplay between intramolecular forces and the surrounding medium in shaping molecular behavior.

Influence of Solvent Polarity on Diaxial vs. Diequatorial Population

The chair conformation of the cyclohexane ring in trans-1,2-dibromocyclohexane can exist in two principal forms: one where both bromine atoms occupy axial positions (diaxial) and another where they are both in equatorial positions (diequatorial). Unlike its counterpart, trans-1,2-dimethylcyclohexane, which overwhelmingly favors the diequatorial conformation to minimize steric hindrance, trans-1,2-dibromocyclohexane exhibits a more complex behavior. vaia.comlibretexts.org In nonpolar solvents, the diaxial and diequatorial conformations exist in roughly equal proportions. vaia.com This surprising stability of the diaxial form, despite the steric bulk of the bromine atoms, is attributed to stabilizing hyperconjugative interactions between the axial C-Br bonds and the adjacent anti-bonding orbitals of the cyclohexane ring. vaia.com

However, the equilibrium between these two conformers is highly sensitive to the polarity of the solvent. vaia.comchegg.comchegg.com As the polarity of the solvent increases, the population of the diequatorial conformer becomes more favored. vaia.com This shift is due to the better solvation of the more polar diequatorial form by polar solvent molecules. vaia.comchegg.com The diequatorial conformer possesses a larger dipole moment than the diaxial conformer, leading to stronger dipole-dipole interactions with polar solvents and thus greater stabilization.

A study combining NMR spectroscopy, theoretical calculations, and solvation theory provided quantitative insights into this solvent effect. The energy difference between the diequatorial (ee) and diaxial (aa) conformers, expressed as E(ee) - E(aa), was determined in different environments. nih.gov In the vapor phase, the diaxial conformer is more stable, with an energy difference of 1.40 kcal/mol. nih.gov This preference for the diaxial form decreases significantly in solution. In carbon tetrachloride (CCl₄), a nonpolar solvent, the energy difference is 0.93 kcal/mol. nih.gov In the highly polar solvent dimethyl sulfoxide (DMSO), the trend reverses, and the diequatorial conformer becomes more stable, with an energy difference of -0.05 kcal/mol. nih.gov

Table 1: Energy Difference Between Diequatorial and Diaxial Conformers of trans-1,2-dibromocyclohexane in Various Media nih.gov

| Medium | E(ee) - E(aa) (kcal/mol) |

| Vapour Phase | 1.40 |

| Carbon Tetrachloride (CCl₄) | 0.93 |

| Dimethyl Sulfoxide (DMSO) | -0.05 |

Dipole Moment Studies and Solvation Theory Application

Dipole moment measurements have been a crucial tool in understanding the conformational equilibrium of trans-1,2-dibromocyclohexane. researchgate.net The diaxial conformer, due to its symmetry with the two C-Br bond dipoles opposing each other, is expected to have a very small or zero dipole moment. scribd.com In contrast, the diequatorial conformer has a significant calculated dipole moment of approximately 3.09 D. scribd.com

The experimentally observed dipole moment of trans-1,2-dibromocyclohexane in solution is a weighted average of the dipole moments of the individual conformers, reflecting their relative populations. An observed dipole moment of 2.11 D indicates that the diequatorial conformer, with its much larger dipole moment, is present in a significant proportion. scribd.com

Solvation theories, such as the Onsager and Kirkwood-Fröhlich theories, have been applied to analyze the dielectric constants of solutions of trans-1,2-dibromocyclohexane in various solvents. researchgate.net These theories help in calculating the dipole moment of the solute molecule in the solution phase and provide a theoretical framework for understanding the influence of the solvent's dielectric constant on the conformational equilibrium. nih.govresearchgate.net The application of these theories, in conjunction with experimental data, allows for a more precise description of the solvent's influence on the relative stability of the conformers. The solvent effect can be substantial, with enthalpy contributions exceeding 1 kcal/mol in solvents like benzene (B151609) or acetone (B3395972) compared to cyclohexane. researchgate.net This highlights that the interaction between the solute and the solvent plays a critical role in determining the preferred molecular shape.

Synthetic Methodologies and Stereochemical Control

Electrophilic Addition Reactions to Cyclohexene (B86901)

The most common and direct method for synthesizing trans-1,2-dibromocyclohexane (B146542) is the electrophilic addition of bromine (Br₂) to cyclohexene. libretexts.org This reaction is highly stereospecific, yielding predominantly the trans isomer. ontosight.aipbworks.com

The mechanism of this reaction is a cornerstone of organic chemistry education. libretexts.org The process begins with the cyclohexene molecule's electron-rich pi (π) bond approaching a bromine molecule, inducing a dipole in the Br-Br bond. chemguide.co.ukchemguide.co.uk The π electrons then attack the slightly positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate. libretexts.orgchemguide.co.ukyoutube.com In this three-membered ring, the bromine atom is bonded to both carbons of the original double bond. libretexts.org

The second step involves the nucleophilic attack of a bromide ion (Br⁻), which was formed in the initial step. libretexts.org This attack occurs on one of the carbon atoms of the bromonium ion. youtube.com Crucially, the attack happens from the side opposite to the bulky bromonium ion, a process known as backside attack. libretexts.orgyoutube.com This anti-addition is sterically favored and results in the two bromine atoms being on opposite faces of the cyclohexane (B81311) ring, leading to the exclusive formation of the trans product. pbworks.comstackexchange.com The initial product is the diaxial conformer, which then typically ring-flips to the more stable diequatorial conformation. stackexchange.com

Bromine (Br₂): Molecular bromine is the primary reagent for this transformation. libretexts.org The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). orgsyn.orgmasterorganicchemistry.com The disappearance of the reddish-brown color of the bromine solution serves as a visual indicator of the reaction's progress. umass.edu

Hydrogen Bromide and Hydrogen Peroxide (HBr/H₂O₂): An alternative method for bromination involves the use of hydrogen bromide in the presence of hydrogen peroxide. researchgate.net This system generates bromine radicals. researchgate.net When reacting with alkenes, this can lead to anti-Markovnikov addition. masterorganicchemistry.comyoutube.com In the context of cyclohexene, this radical pathway can also produce trans-1,2-dibromocyclohexane. researchgate.net The reaction is often initiated by light. researchgate.net

Table 1: Comparison of Reagents for Bromination of Cyclohexene

| Reagent System | Mechanism | Key Features |

| Br₂ in CCl₄ | Electrophilic Addition | Stereospecific anti-addition, formation of a bromonium ion intermediate. libretexts.orgpbworks.comchemguide.co.uk |

| HBr/H₂O₂ | Radical Addition | Involves bromine radical intermediates, can be initiated by light. researchgate.netmasterorganicchemistry.com |

Alternative Synthetic Routes and Their Stereochemical Outcomes

While the direct bromination of cyclohexene is the most common route, other methods can be employed. For instance, the reaction of cyclohexene with N-bromosuccinimide (NBS) in the presence of a nucleophilic bromide source can also yield trans-1,2-dibromocyclohexane. The stereochemical outcome remains predominantly trans due to the formation of a bromonium ion intermediate.

Another approach involves the reaction of cyclohexene with a mixture of ammonium (B1175870) bromide and oxone in a solvent like methanol (B129727) or ethanol. chemicalbook.com This method also proceeds via an electrophilic addition mechanism, favoring the formation of the trans product.

Optimization of Synthesis for Stereoisomeric Purity in Academic Settings

Achieving high stereoisomeric purity is a key objective in the synthesis of trans-1,2-dibromocyclohexane, especially in academic and research environments.

Careful control of the reaction temperature is crucial for minimizing side reactions, such as substitution, which can lead to impurities and lower yields. orgsyn.org Performing the bromination of cyclohexene at low temperatures, typically between -5°C and 0°C, is recommended. orgsyn.org

The stoichiometry of the reagents also plays a vital role. Using a slight excess of cyclohexene can help to ensure that all of the bromine reacts, preventing the presence of unreacted bromine in the final product mixture. orgsyn.org

After the reaction is complete, purification is necessary to isolate the trans-1,2-dibromocyclohexane from any unreacted starting materials, byproducts, or the cis isomer.

Distillation: The crude product can be purified by distillation under reduced pressure. orgsyn.org This technique separates compounds based on their boiling points.

Chromatography: Column chromatography is an effective method for separating the trans and cis isomers, as they have different polarities and will interact with the stationary phase differently. chemicalbook.com High-performance liquid chromatography (HPLC) can also be used for analytical and preparative separations. sielc.com

Washing: Washing the crude product with a solution of sodium bisulfite (NaHSO₃) can remove any excess bromine. ipl.org A subsequent wash with a basic solution, such as 20% ethyl alcoholic potassium hydroxide, can help to remove other impurities and stabilize the product. orgsyn.org

Table 2: Purification Techniques for trans-1,2-dibromocyclohexane

| Technique | Principle | Purpose |

| Distillation | Separation based on boiling point differences. | Removal of solvent and lower-boiling impurities. orgsyn.org |

| Column Chromatography | Separation based on polarity differences. | Separation of trans and cis isomers. chemicalbook.com |

| Washing | Chemical reaction to remove impurities. | Removal of excess bromine and other acidic byproducts. orgsyn.orgipl.org |

Reactivity and Mechanistic Investigations

Elimination Reactions

Elimination reactions of trans-1,2-dibromocyclohexane (B146542) are a cornerstone for understanding the stereoelectronic requirements of such transformations. These reactions typically lead to the formation of cyclohexene (B86901) derivatives.

E2 Elimination Mechanisms and Antiperiplanar Requirements

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton and a leaving group departs simultaneously. libretexts.org For E2 reactions to occur in cyclohexane (B81311) systems, a strict stereochemical requirement must be met: the hydrogen atom and the leaving group must be in an antiperiplanar arrangement. masterorganicchemistry.comfiveable.me This means they must be on adjacent carbons and oriented 180° apart, a geometry that is only achieved when both groups are in axial positions. masterorganicchemistry.comlibretexts.org

In the chair conformation of trans-1,2-dibromocyclohexane, one bromine atom can occupy an axial position while the other is equatorial. For an E2 elimination of HBr to occur, a hydrogen atom on a carbon adjacent to the axially-oriented bromine must also be in an axial position. khanacademy.org This diaxial arrangement allows for the optimal overlap of orbitals in the transition state, leading to the formation of a pi bond. libretexts.org If the leaving group is in an equatorial position, E2 elimination is not possible because the C-H bonds anti to it are actually C-C bonds of the ring. masterorganicchemistry.com

Debromination Reactions with Nucleophiles (e.g., Iodide Ion)

Trans-1,2-dibromocyclohexane can undergo debromination when treated with certain nucleophiles, most notably the iodide ion (I⁻). This reaction proceeds through an E2 mechanism and is stereospecific. stackexchange.com The iodide ion acts as a nucleophile, attacking one of the bromine atoms, while simultaneously, the other bromine atom departs as a leaving group. This concerted process requires an anti-coplanar (diaxial) arrangement of the two bromine atoms. stackexchange.com The reaction of trans-1,2-dibromocyclohexane with sodium iodide is significantly faster than that of its cis-isomer, because the trans-isomer can readily adopt a conformation where both bromine atoms are axial, fulfilling the antiperiplanar requirement for the E2 mechanism. askfilo.comchegg.com

Reductive Debromination using Amines and Hydride Reagents

Reductive debromination of vicinal dibromides, such as trans-1,2-dibromocyclohexane, can be achieved using various reagents, including certain amines and hydride reagents. Some studies have shown that specific anisidines can act as effective debrominating agents for vic-dibromides that are activated by adjacent electron-withdrawing groups, with the reactions being trans-stereospecific. nih.gov However, unactivated vic-dibromides like trans-1,2-dibromocyclohexane have been reported to be unreactive under these conditions. nih.gov

Other methods for reductive debromination involve the use of metals like zinc in acetic acid, which can convert trans-1,2-dibromocyclohexane to cyclohexene. quizlet.comresearchgate.net These reactions are thought to proceed through a two-electron transfer mechanism, similar to the action of iodide ions. nih.gov

Stereospecificity of Alkene Formation from Eliminations

The elimination reactions of trans-1,2-dibromocyclohexane are highly stereospecific. khanacademy.org Due to the antiperiplanar requirement of the E2 mechanism, the geometry of the starting material directly dictates the geometry of the resulting alkene. In the case of debromination with iodide, the diaxial arrangement of the two bromine atoms in the reactive conformation of trans-1,2-dibromocyclohexane leads specifically to the formation of cyclohexene. stackexchange.com This stereospecificity is a hallmark of concerted elimination reactions where the stereochemistry of the transition state is well-defined. khanacademy.org

Nucleophilic Substitution Reactions

While elimination reactions are prominent, trans-1,2-dibromocyclohexane can also undergo nucleophilic substitution reactions, where one or both bromine atoms are replaced by a nucleophile. fiveable.me

Regio- and Stereoselectivity in Substitution Pathways

The pathways for nucleophilic substitution in trans-1,2-dibromocyclohexane are influenced by the reaction conditions and the nature of the nucleophile. The two primary mechanisms are the SN1 (unimolecular) and SN2 (bimolecular) reactions. youtube.com

An SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group, leading to an inversion of stereochemistry. For this to occur on a cyclohexane ring, the leaving group should preferably be in an axial position to minimize steric hindrance for the incoming nucleophile. khanacademy.org

An SN1 reaction proceeds through a carbocation intermediate. youtube.com The departure of a leaving group from trans-1,2-dibromocyclohexane would form a secondary carbocation. The planar nature of the carbocation allows the nucleophile to attack from either face, potentially leading to a mixture of stereoisomers. chemistrysteps.com

The regioselectivity of substitution refers to which of the two bromine atoms is preferentially replaced. In a symmetrical molecule like trans-1,2-dibromocyclohexane, the two carbons are chemically equivalent, so regioselectivity is not a factor unless other substituents are present on the ring. masterorganicchemistry.com

The stereoselectivity, however, is crucial. If a reaction proceeds via a pure SN2 mechanism, a specific stereoisomer will be formed. If an SN1 mechanism is operative, a mixture of products may result. masterorganicchemistry.comyoutube.com The choice between these pathways is often dictated by factors such as the strength of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. youtube.com For example, strong nucleophiles tend to favor the SN2 pathway, while conditions that stabilize a carbocation (e.g., polar protic solvents) favor the SN1 pathway.

Data Tables

Table 1: Reactivity of trans-1,2-dibromocyclohexane in Elimination Reactions

| Reagent | Reaction Type | Key Mechanistic Feature | Major Product |

|---|---|---|---|

| Strong Base (e.g., EtO⁻) | E2 Dehydrobromination | Antiperiplanar H and Br (diaxial) | Cyclohexene |

| Iodide Ion (I⁻) | E2 Debromination | Antiperiplanar Br and Br (diaxial) | Cyclohexene |

| Zinc (Zn) in Acetic Acid | Reductive Debromination | Two-electron transfer | Cyclohexene |

Conversion to Cyclohexane Derivatives with Different Functional Groups

The trans configuration of the two bromine atoms on the cyclohexane ring governs the stereochemical outcomes of its reactions, making it a valuable precursor for the synthesis of diverse functionalized cyclohexane compounds. fiveable.me Its utility stems from its susceptibility to both nucleophilic substitution and elimination reactions. ontosight.ai

One notable transformation is its conversion to other halogenated derivatives or alcohols via nucleophilic substitution. fiveable.me The choice of nucleophile and reaction conditions dictates the resulting functional group. For instance, reaction with sodium cyanide has been reported to yield trans-1,2-dicyanocyclohexane, although the yield can be modest. reddit.com

Elimination reactions of trans-1,2-dibromocyclohexane are also a common route to cyclohexene and its derivatives. quizlet.com Dehydrohalogenation, typically promoted by a strong base, can lead to the formation of cyclohexadienes. youtube.comvedantu.com For the bimolecular elimination (E2) mechanism to proceed efficiently, an anti-periplanar arrangement of a hydrogen atom and a bromine atom is required. vedantu.comchegg.com This stereoelectronic requirement is readily met in the chair conformation of the trans-isomer where the bromine atoms can occupy axial positions. quora.com The use of a strong, sterically hindered base like potassium tert-butoxide can facilitate a double dehydrobromination to yield 1,3-cyclohexadiene (B119728). vedantu.com

Furthermore, dehalogenation using reducing agents like zinc metal is a well-established method to produce cyclohexene. quizlet.com The reaction with sodium iodide also results in dehalogenation, and studies have shown that the trans-isomer reacts significantly faster than the cis-isomer in this process. chegg.com

Electrochemical Reduction and Catalysis

The electrochemical behavior of trans-1,2-dibromocyclohexane has been a subject of detailed investigation, particularly concerning its dehalogenation and its involvement in catalyzed electron transfer reactions.

Dehalogenation Processes and Mechanism Studies

The direct electrochemical reduction of trans-1,2-dibromocyclohexane on electrode surfaces, such as glassy carbon, has been studied using techniques like cyclic voltammetry. researchgate.net These studies reveal the stepwise process of bromine atom removal. The mechanism of electrochemical dehalogenation can be influenced by various factors, including the electrode material and the solvent system. oaepublish.com

The dehalogenation can also be catalyzed by various molecular species. A family of cobaloximes has been shown to be effective catalysts for the electrochemical dehalogenation of trans-1,2-dibromocyclohexane. researchgate.net The catalytic process involves the electrochemically generated Co(I) species of the cobaloxime, which then reacts with the dibromocyclohexane in a subsequent chemical step. The proposed mechanism involves the formation of an intermediate adduct between the catalyst and the substrate, followed by the elimination of the bromine atoms. researchgate.net

Redox Catalysis in Mediated Electron Transfer Reactions

The reduction of trans-1,2-dibromocyclohexane can be significantly accelerated through mediated electron transfer, a process known as redox catalysis. researchgate.netacs.org In this approach, a mediator or catalyst is first reduced at the electrode surface, and this reduced species then transfers an electron to the trans-1,2-dibromocyclohexane molecule in the bulk solution. This circumvents the often slow direct electron transfer at the electrode.

Aromatic anion radicals and low-valent metalloporphyrins are effective redox catalysts for this transformation. acs.org The rate of the catalyzed reduction is dependent on the standard redox potential of the catalyst. researchgate.net For instance, iron(I) porphyrins have been shown to promote the chemical catalysis of the reduction of trans-1,2-dibromocyclohexane. researchgate.netresearchgate.net The efficiency of these molecular catalysts is tied to their ability to undergo fast and reversible redox processes. researchgate.net The study of such mediated reactions provides fundamental insights into the mechanisms of electron transfer and the factors governing catalytic efficiency. tudelft.nlnih.gov

Interactive Data Table: Catalysts in the Reduction of trans-1,2-Dibromocyclohexane

| Catalyst Type | Specific Catalyst Example | Role in Reaction |

| Cobaloximes | Co(dmgH)2Cl(py) | Electrocatalyst for dehalogenation |

| Metalloporphyrins | Iron(I) Porphyrin | Promotes chemical catalysis of reduction |

| Aromatic Anion Radicals | Fluorenone Anion Radical | Redox catalyst in mediated electron transfer |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for investigating the structural and dynamic properties of trans-1,2-dibromocyclohexane (B146542) in solution.

¹H NMR Coupling Constants and Chemical Shifts for Dihedral Angle Determination

The conformational equilibrium of trans-1,2-dibromocyclohexane between its diaxial (aa) and diequatorial (ee) forms can be quantitatively assessed using ¹H NMR spectroscopy. The vicinal coupling constant between the methine protons at C1 and C2, ³J(H1,H2), is particularly informative. This value is a population-weighted average of the coupling constants for the individual conformers.

A combined approach using NMR, theoretical calculations (DFT B3LYP/6-311+G**), and solvation theory has been employed to study this equilibrium. nih.gov The analysis of ³J(H1,H2) coupling constants in various solvents allows for the determination of the energy difference between the diequatorial and diaxial conformers (Eee - Eaa). nih.gov In the vapor phase, this energy difference is calculated to be 1.40 kcal/mol, favoring the diaxial conformer. nih.gov This preference shifts in solution, with the energy difference decreasing to 0.93 kcal/mol in carbon tetrachloride (CCl₄) and further to -0.05 kcal/mol in dimethyl sulfoxide (B87167) (DMSO), indicating a stabilization of the more polar diequatorial conformer in more polar solvents. nih.gov The preference for the diaxial conformation, particularly in less polar environments, is explained by significant hyperconjugative effects. nih.gov

The chemical shifts of the protons are also sensitive to their axial or equatorial position. In a typical ¹H NMR spectrum in CDCl₃, the methine protons (CH-Br) appear at approximately 4.46 ppm, while the methylene (B1212753) protons of the cyclohexane (B81311) ring produce complex signals between 1.52 and 2.47 ppm. chemicalbook.comchegg.com The Karplus equation, which correlates the vicinal coupling constant to the dihedral angle between the coupled protons, is a fundamental tool in this analysis. researchgate.net By measuring the experimental coupling constants and using theoretical values for the pure axial-axial and equatorial-equatorial couplings, the relative populations of the conformers can be determined. nih.govresearchgate.net

Table 1: Conformational Energy and ¹H NMR Chemical Shift Data for trans-1,2-dibromocyclohexane

| Parameter | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| E(ee) - E(aa) | 1.40 kcal/mol | Vapor Phase (Calculated) | nih.gov |

| E(ee) - E(aa) | 0.93 kcal/mol | CCl₄ (Calculated) | nih.gov |

| E(ee) - E(aa) | -0.05 kcal/mol | DMSO (Calculated) | nih.gov |

| δ H-1, H-2 (CH-Br) | ~4.46 ppm | CDCl₃ | chemicalbook.com |

| δ H-3, H-6 (axial) | ~2.47 ppm | CDCl₃ | chemicalbook.com |

| δ H-3, H-6 (equatorial) | ~1.90 ppm | CDCl₃ | chemicalbook.com |

| δ H-4, H-5 (axial) | ~1.81 ppm | CDCl₃ | chemicalbook.com |

| δ H-4, H-5 (equatorial) | ~1.52 ppm | CDCl₃ | chemicalbook.com |

Dynamic NMR for Conformational Exchange Rates

Dynamic NMR (DNMR) spectroscopy is utilized to study the kinetics of the ring-flipping process in cyclohexanes. This process involves the interconversion between the two chair conformations (diaxial and diequatorial). nih.gov For trans-1,2-dibromocyclohexane, this ring inversion is extremely rapid at room temperature. nih.gov

Studies on similar trans-1,2-disubstituted cyclohexanes have shown that the energy barrier for this ring inversion is very low. nih.gov It is estimated that for trans-1,2-dibromocyclohexane, the activation energy barrier for ring inversion is below 4.5 kcal/mol. nih.gov This low barrier means that the rate of interconversion is very high, well over 10⁸ s⁻¹ at 298 K. nih.gov Consequently, observing separate signals for the diaxial and diequatorial conformers (a process known as decoalescence) would require extremely low temperatures, likely below the typical operating range of variable temperature NMR instruments. nih.gov The rapid exchange averages the NMR signals, resulting in a single, time-averaged spectrum at ambient temperatures. nih.gov The Eyring equation can be used to relate the rate constant of this exchange to the free energy of activation (ΔG‡), providing quantitative data on the energy landscape of the conformational change. nih.gov

¹³C NMR Spectral Analysis for Structural Elucidation

¹³C NMR spectroscopy provides complementary information for the structural confirmation of trans-1,2-dibromocyclohexane. Due to the rapid conformational exchange and the molecule's symmetry, the spectrum at room temperature shows a simplified pattern.

Because of the molecule's symmetry (assuming rapid interconversion), the two methine carbons (C1 and C2) are chemically equivalent, as are the two adjacent methylene carbons (C3 and C6), and the two more distant methylene carbons (C4 and C5). This results in a spectrum with only three distinct signals. The carbon atoms directly bonded to the electronegative bromine atoms (C1, C2) are significantly deshielded and appear downfield. The methylene carbons (C3, C6, C4, C5) appear at higher fields. This pattern is consistent with the trans-1,2-disubstituted cyclohexane structure. chemicalbook.comdocbrown.info Low-temperature ¹³C NMR studies on related systems have been used to "freeze out" the individual conformers, allowing for the direct observation of signals for the axial and equatorial forms and a precise determination of the equilibrium constant. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-1,2-dibromocyclohexane

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C2 (CH-Br) | 56.5 |

| C3, C6 (CH₂) | 34.0 |

| C4, C5 (CH₂) | 24.5 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. ksu.edu.saresearchgate.net For trans-1,2-dibromocyclohexane, these methods can distinguish between the diaxial and diequatorial conformers, as their different symmetries result in distinct vibrational spectra.

The diaxial conformer possesses C₂ symmetry, while the diequatorial conformer has C₂ᵥ symmetry. This difference in symmetry affects which vibrational modes are active in the IR and Raman spectra. The most diagnostically useful vibrations are the C-Br stretching modes. orgchemboulder.com In the diequatorial conformer, two C-Br stretching bands are expected: a symmetric stretch (A₁) and an asymmetric stretch (B₁), both of which are IR and Raman active. In contrast, the diaxial conformer should exhibit a symmetric stretch (A) and an asymmetric stretch (B), also both IR and Raman active, but at different frequencies.

Generally, the C-Br stretching frequencies for alkyl bromides appear in the 690-515 cm⁻¹ region of the IR spectrum. orgchemboulder.comchegg.com For trans-1,2-dibromocyclohexane, a band around 550 cm⁻¹ is attributed to a C-Br stretch. chegg.com Other characteristic bands include alkane C-H stretching (2800-3000 cm⁻¹) and methylene C-H bending (around 1465 cm⁻¹). chegg.com A detailed vibrational analysis, often supported by computational calculations, can assign specific observed frequencies to the vibrational modes of each conformer, allowing for an estimation of the conformational equilibrium in different states (gas, liquid, solid). ustc.edu.cn

Table 3: Selected Infrared (FTIR) Absorption Frequencies for trans-1,2-dibromocyclohexane

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2800-3000 | Alkane C-H Stretching | chegg.com |

| 1465 | Methylene C-H Bending | chegg.com |

| 1150 | C-C Stretching | chegg.com |

| 900 | 1,2-disubstituted C-H Bending | chegg.com |

| 550 | C-Br Stretching | chegg.com |

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides unambiguous, high-resolution structural data for molecules in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and, most importantly for this compound, the exact conformation adopted in the crystal lattice.

For trans-1,2-dibromocyclohexane, crystallographic studies confirm that the molecule exists exclusively in the diaxial conformation in the solid phase. nih.gov This conformation places the two bulky bromine atoms in axial positions on opposite sides of the cyclohexane ring. The data from X-ray diffraction provides precise atomic coordinates, from which dihedral angles and intramolecular distances can be calculated, confirming the chair geometry of the cyclohexane ring and the trans-diaxial arrangement of the substituents. This solid-state preference for the diaxial form contrasts with the behavior in polar solvents, where the diequatorial conformer can be stabilized. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS) Studies

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful element-specific technique used to determine the local atomic environment around a particular atom. wikipedia.orglibretexts.org It is sensitive to the number, type, and distance of neighboring atoms, making it suitable for studying both crystalline and disordered systems. oaepublish.com

While a common technique for studying metalloproteins and materials, its application to a simple organic halide like trans-1,2-dibromocyclohexane is less frequent. wikipedia.orgresearchgate.net However, an EXAFS study at the bromine K-edge could provide precise information about the Br-C bond length and the distances to other nearby atoms (intramolecular and intermolecular). aps.orgaps.org By analyzing the EXAFS oscillations, one could determine the radial distribution of atoms around the bromine atom. libretexts.org This could be particularly useful for studying the conformational state in non-crystalline phases like liquids or amorphous solids, providing data that is complementary to NMR and vibrational spectroscopy. oaepublish.com The technique's sensitivity to thermal and structural disorder could also offer insights into the vibrational dynamics of the Br-C bond and the local rigidity of the molecule's structure. oaepublish.com

Solvent-Solute Interactions and Conformational Perturbations

The conformational equilibrium of trans-1,2-dibromocyclohexane is a delicate balance between two primary chair conformers: the diequatorial (ee) and the diaxial (aa). This equilibrium is significantly influenced by the surrounding solvent medium, a phenomenon driven by the interplay of steric effects, dipole moments, and hyperconjugative interactions. The polarity of the solvent plays a crucial role in perturbing the conformational preference of the molecule.

In the gas phase, the diaxial conformer of trans-1,2-dibromocyclohexane is notably more stable than the diequatorial form. nih.gov This preference is attributed to significant hyperconjugative effects within the diaxial conformation. nih.gov However, as the polarity of the solvent increases, the diequatorial conformer becomes progressively more stabilized. In highly polar solvents like DMSO, the energy balance can shift to the point where the diequatorial conformer is favored, or the energy difference between the two conformers becomes negligible. nih.gov This shift is due to the larger dipole moment of the diequatorial conformer, which experiences stronger stabilizing interactions with polar solvent molecules.

A combined approach using NMR spectroscopy, theoretical calculations (specifically Density Functional Theory - DFT), and solvation theory has been employed to quantify these solvent-induced conformational changes. nih.gov By analyzing the 3JH1,H2 NMR coupling constants in various solvents, researchers can determine the relative populations of the aa and ee conformers and, consequently, the free energy difference between them. nih.gov

The following table summarizes the calculated energy differences between the diequatorial (ee) and diaxial (aa) conformers of trans-1,2-dibromocyclohexane in different environments, illustrating the profound impact of the solvent.

| Medium | Energy Difference (Eee - Eaa) (kcal/mol) | Favored Conformer |

|---|---|---|

| Vapour Phase | 1.40 | Diaxial (aa) |

| Carbon Tetrachloride (CCl4) | 0.93 | Diaxial (aa) |

| Dimethyl Sulfoxide (DMSO) | -0.05 | Slightly Diequatorial (ee) / Near Equal Energy |

This table shows the relative energy of the diequatorial (ee) conformer compared to the diaxial (aa) conformer. A positive value indicates the diaxial conformer is more stable, while a negative value indicates the diequatorial is more stable. Data sourced from a combined NMR and theoretical study. nih.gov

The "gauche effect," which can stabilize the gauche arrangement of electronegative substituents in the ee conformation, also becomes a more significant factor in polar solvents, further contributing to the stabilization of the diequatorial form. nih.gov These findings underscore the critical role of solvent-solute interactions in dictating the conformational landscape of trans-1,2-dibromocyclohexane.

Photoelectron Spectroscopy for Electronic Structure and Orbital Interactions

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. ustc.edu.cn This method provides direct insight into the energies of molecular orbitals and the nature of orbital interactions. For halogenated cyclohexanes like trans-1,2-dibromocyclohexane, PES reveals how the bromine substituents perturb the electronic structure of the cyclohexane ring and how the bromine lone pair orbitals interact with the ring's scaffold. ustc.edu.cn

Studies on monobrominated cyclohexane (C₆H₁₁Br) provide a foundational understanding applicable to the dibromo- derivative. The photoelectron spectrum of C₆H₁₁Br shows that the first two electronic states of the cation arise from a perturbation of the bromine lone pair by the cyclohexane ring. ustc.edu.cn These two states, designated A' and A'', are subject to spin-orbit coupling, which is a significant effect for heavier halogens like bromine. ustc.edu.cnrsc.org This coupling can lead to observable splitting in the photoelectron spectrum. ustc.edu.cn

The conformational state of the molecule (axial vs. equatorial bromine) also has a distinct impact on the spectrum. ustc.edu.cn Ionization to different electronic states (A' vs. pseudo-A'') is associated with different degrees of geometry change between the neutral molecule and the resulting cation. ustc.edu.cn For instance, transitions to A' states often involve smaller geometric changes and result in stronger, more defined peaks in the spectrum. ustc.edu.cn Conversely, the transition corresponding to the adiabatic ionization energy in bromocyclohexane (B57405) appears as a weak, broad band, indicating a significant geometry change upon ionization. ustc.edu.cn

Franck-Condon simulations are often used in conjunction with experimental PES to model the vibrational structure of the spectral bands, which helps in assigning the transitions and understanding the behavior of the different conformers and electronic states. ustc.edu.cn For trans-1,2-dibromocyclohexane, the interactions would be more complex due to the presence of two bromine atoms. The key orbital interactions probed by PES would include:

n-σ interactions: Overlap between the bromine lone pair orbitals (n) and the sigma (σ) orbitals of the C-C and C-H bonds of the cyclohexane ring.

n-n interactions: Through-space or through-bond interactions between the lone pairs of the two bromine atoms.

Spin-Orbit Coupling: Relativistic effect in the bromine atoms that splits the energy levels of the resulting molecular ion. ustc.edu.cnrsc.org

The following table summarizes the key electronic structure insights gained from photoelectron spectroscopy on brominated cyclohexanes.

| Spectroscopic Observation / Concept | Description and Significance |

|---|---|

| Cationic States (A' and A'') | Result from the perturbation of the bromine lone pair orbitals by the cyclohexane ring scaffold. ustc.edu.cn Their energy separation and intensity provide information on the electronic environment. ustc.edu.cn |

| Spin-Orbit Coupling | Interaction between the electron's spin and its orbital motion, significant for bromine. ustc.edu.cn It causes splitting of electronic states, observed as distinct bands in the PES. ustc.edu.cnrsc.org |

| Conformational Effects | The axial and equatorial conformers are present at room temperature and contribute separately to the photoelectron spectrum, potentially leading to multiple identifiable transitions. ustc.edu.cn |

| Franck-Condon Analysis | Used to simulate the vibrational fine structure of the PES bands, aiding in the assignment of adiabatic vs. vertical ionization energies and understanding geometry changes upon ionization. ustc.edu.cn |

This table outlines the principal concepts from photoelectron spectroscopy used to characterize the electronic structure and orbital interactions in brominated cyclohexanes. ustc.edu.cn

By applying PES, researchers can build a detailed picture of the molecular orbital energy levels and the specific electronic interactions that govern the properties and reactivity of trans-1,2-dibromocyclohexane.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural and energetic properties of trans-1,2-dibromocyclohexane (B146542). These methods provide a detailed understanding of the molecule's electronic structure and the forces governing its behavior.

Optimization of Molecular Geometries and Conformational Energetics

The trans isomer of 1,2-dibromocyclohexane (B1204518) can exist in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a) forms. Early experimental work using dipole moment measurements and Nuclear Magnetic Resonance (NMR) spectroscopy laid the groundwork for understanding the conformational equilibrium.

Computational studies have further refined this understanding. DFT calculations, for instance, at the B3LYP/6-311+G** level of theory, have been used to optimize the geometries of these conformers and calculate their relative energies. researchgate.net These calculations have revealed a subtle energy balance between the diequatorial and diaxial forms. While steric hindrance would typically favor the diequatorial conformer, electrostatic repulsion between the bromine atoms can stabilize the diaxial form. scispace.comquora.com In fact, some calculations suggest the diaxial conformer is surprisingly more stable than the diequatorial conformer by about 7 kJ/mol. scispace.com

The energy difference between the conformers is also influenced by the surrounding environment. In the gaseous state, the diaxial conformer is significantly favored. spcmc.ac.in However, in solvents of increasing polarity, the preference for the diequatorial conformer increases due to better solvation of the polar bromine atoms. researchgate.netvaia.com For example, the percentage of the diaxial conformer decreases as the solvent polarity increases. vaia.com

Table 1: Conformational Population of trans-1,2-dibromocyclohexane in Different Environments spcmc.ac.in

| State of Aggregation | % of a,a-Conformer | % of e,e-Conformer |

| Gaseous | 95 | 5 |

| Liquid | 65 | 35 |

| In Carbon Tetrachloride | 84 | 16 |

| In Benzene (B151609) | 52 | 48 |

This table illustrates the significant influence of the environment on the conformational equilibrium of trans-1,2-dibromocyclohexane.

Natural Bond Orbital (NBO) Analysis of Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate hyperconjugative interactions and other stereoelectronic effects that influence molecular stability. In the case of trans-1,2-dibromocyclohexane, NBO analysis helps to explain the unexpected stability of the diaxial conformer. researchgate.net

The analysis reveals significant hyperconjugative interactions in the diaxial conformation. researchgate.net Specifically, there are interactions between the σ C–H bonding orbitals and the σ* C–Br antibonding orbitals, as well as interactions involving the lone pairs of the bromine atoms. researchgate.net These delocalization effects contribute to the stabilization of the diaxial form, counteracting the steric strain that would otherwise make it less favorable. researchgate.net The interplay between σ C–H → σ* C–Br hyperconjugation and interactions involving the bromine lone pairs is a key factor in determining the conformational equilibrium. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models. For trans-1,2-dibromocyclohexane, DFT methods have been used to calculate NMR chemical shifts and spin-spin coupling constants. researchgate.netscispace.com

The calculated ³J(H,H) coupling constants, for example, show a dependence on the solvent, which aligns with the experimentally observed changes in conformational equilibrium. researchgate.net By combining theoretical calculations with experimental NMR data, a more accurate picture of the conformational preferences can be obtained. researchgate.net It has been noted that NMR data provide an excellent and sensitive test for the accuracy of quantum-chemical calculations. scispace.com

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic conformational behavior of molecules over time. For trans-1,2-dibromocyclohexane, MD simulations can provide insights into the interconversion between the diequatorial and diaxial chair conformations. mdpi.comresearchgate.net These simulations can model the "ring-flip" process and help to understand the energy barriers and transition states involved in this conformational change. By simulating the molecule in different solvent environments, MD can also capture the influence of the solvent on the conformational landscape. researchgate.net

Solvation Models in Computational Chemistry

The choice of solvation model is crucial for accurately predicting the properties of trans-1,2-dibromocyclohexane in solution, given the significant solvent effects on its conformational equilibrium. researchgate.netvaia.com Both implicit and explicit solvation models can be used in computational studies.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach has been used in conjunction with DFT to study the solvent dependence of the conformational equilibrium of trans-1,2-dihalocyclohexanes. researchgate.net These studies have shown that the preference for the diequatorial conformer increases with the polarity of the solvent. researchgate.netvaia.com

Explicit solvation models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of solute-solvent interactions. While computationally more expensive, they can capture specific interactions like hydrogen bonding that might be important in certain solvents.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in investigating the reaction mechanisms involving trans-1,2-dibromocyclohexane. For instance, the formation of trans-1,2-dibromocyclohexane from the bromination of cyclohexene (B86901) proceeds through a cyclic bromonium ion intermediate. DFT calculations can be used to model the geometry and energetics of this intermediate and the subsequent anti-addition of the bromide ion that leads to the trans product.

Furthermore, computational studies can elucidate the transition states of reactions involving trans-1,2-dibromocyclohexane, such as elimination and substitution reactions. For example, DFT calculations have been used to study the reductive dehalogenation of trans-1,2-dibromocyclohexane. researchgate.net These calculations can help to identify the rate-determining steps and understand the factors that control the stereochemistry and regioselectivity of these reactions. idc-online.commsu.edu Studies on the electron transfer reaction between aromatic radical anions and trans-1,2-dibromocyclohexane have also utilized DFT calculations to understand the intrinsic activation energy of the process. nih.gov

Host-Guest Interactions and Chiral Recognition of Cyclohexane (B81311), 1,2-dibromo-, trans-

The stereochemistry and electronic properties of trans-1,2-dibromocyclohexane make it an intriguing subject for theoretical and computational studies, particularly in the realm of host-guest chemistry and chiral recognition. The presence of two bromine atoms in a trans configuration on a flexible cyclohexane ring gives rise to distinct conformational preferences and the capacity for significant non-covalent interactions.

Non-Covalent Interactions: Halogen Bonding and Dispersion Forces

Theoretical and computational chemistry has been instrumental in elucidating the nature and strength of the non-covalent interactions that govern the behavior of trans-1,2-dibromocyclohexane in supramolecular systems. The primary forces at play are halogen bonding and London dispersion forces, which are critical for its binding to host molecules.

Halogen bonding is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. mdpi.com In trans-1,2-dibromocyclohexane, the bromine atoms can act as potent halogen bond donors. Computational studies, often employing Density Functional Theory (DFT), have been pivotal in mapping the electrostatic potential surface of this molecule and quantifying the strength of its halogen bonds. researchgate.netscispace.com

A notable example is the theoretical analysis of the complexation of (±)-trans-1,2-dihalocyclohexanes with an enantiopure alleno-acetylenic cage (AAC) receptor. acs.org These studies confirmed that the dibromo derivative engages in significant halogen bonding (XB) interactions, specifically of the C-Br···π type with the acetylene (B1199291) and aryl groups of the host. mdpi.comacs.org This interaction is a key contributor to the high binding affinity observed experimentally. The diaxial conformer of trans-1,2-dibromocyclohexane is preferentially bound within the host cavity, a conformation that is actually more stable than the diequatorial form in the gas phase, a phenomenon attributed to electrostatic repulsion. scispace.com

The following table summarizes the key non-covalent interactions involving trans-1,2-dibromocyclohexane as elucidated by computational studies.

| Interaction Type | Interacting Partner (Example) | Computational Method | Key Finding |

| Halogen Bonding (C-Br···π) | Acetylene/Aryl groups of an alleno-acetylenic cage | DFT | Significant contribution to high binding affinity. mdpi.comacs.org |

| Dispersion Forces | Hydrophobic cavity of a host molecule | DFT | High shape complementarity leads to strong, enveloping interactions. acs.orgresearchgate.net |

| Dipole-Dipole Repulsion | Between the two bromine atoms | Not specified | Stabilizes the diaxial conformer in nonpolar environments. |

Enantioselective Binding and Complexation Studies

The chirality of trans-1,2-dibromocyclohexane, which exists as a pair of enantiomers, makes it a valuable substrate for studies on enantioselective binding and chiral recognition. Computational studies have provided significant insights into the mechanisms by which chiral hosts can differentiate between the (1R,2R) and (1S,2S) enantiomers.

The complexation of racemic (±)-trans-1,2-dibromocyclohexane with a chiral alleno-acetylenic cage receptor has been a focal point of such research. mdpi.com Experimental observations of enantioselective binding are rationalized through detailed computational modeling. These studies reveal that the subtle differences in the fit and interaction patterns of the two enantiomers within the chiral cavity of the host lead to a discernible difference in binding energy.

For instance, in the complex with the aforementioned alleno-acetylenic cage, a notable chiral recognition was observed, with a 3:1 ratio for the diastereomeric complexes formed by the (R,R)- and (S,S)-enantiomers. mdpi.com Theoretical analysis of these diastereomeric complexes highlights how the specific arrangement of the bromine atoms in each enantiomer leads to more or less favorable halogen bonding and dispersive interactions with the chiral host. acs.orgresearchgate.net The combination of these non-covalent forces, dictated by the precise stereochemistry of both the host and the guest, is the basis for the observed enantioselectivity.

Molecular dynamics (MD) simulations can also be employed to explore the dynamic behavior of these host-guest complexes and to calculate binding free energies, further quantifying the extent of enantioselectivity. mdpi.com While specific MD simulation data for trans-1,2-dibromocyclohexane with a wide variety of hosts is not extensively available in the literature, the principles derived from the studies with cage-like receptors are broadly applicable.

The table below presents findings from studies on the enantioselective complexation of trans-1,2-dibromocyclohexane.

| Chiral Host | Guest Enantiomers | Key Finding | Reference |

| Enantiopure alleno-acetylenic cage | (±)-trans-1,2-dibromocyclohexane | A 3:1 ratio of diastereomeric complexes was observed, indicating enantioselective binding. | mdpi.com |

| Chiral stationary phase (amylose-based) | Chiral probes (general) | Effective for the resolution of chiral compounds with limited conformational freedom, a characteristic of trans-1,2-dibromocyclohexane. | researchgate.net |

Applications in Advanced Organic Synthesis and Fundamental Chemical Research

Role as a Model Compound for Halogenated Hydrocarbons

trans-1,2-Dibromocyclohexane (B146542) serves as an exemplary model for studying the behavior of halogenated hydrocarbons due to its well-defined stereochemistry and the conformational rigidity of the cyclohexane (B81311) ring. The trans configuration of the two bromine atoms, situated on opposite sides of the ring, allows for detailed investigation into the interplay of steric and electronic effects within this class of molecules. fiveable.metcichemicals.com

The chair conformation of cyclohexane derivatives is a fundamental concept in stereochemistry, and trans-1,2-dibromocyclohexane provides a classic example. It exists as a mixture of two chair conformers: the diaxial (a,a) and the diequatorial (e,e) forms. The relative stability of these conformers is influenced by a combination of steric hindrance and stereoelectronic effects. While steric considerations would favor the diequatorial conformer to minimize repulsion between the bulky bromine atoms and the rest of the ring, electronic effects, such as hyperconjugation, can stabilize the diaxial form. elsevierpure.com

Detailed conformational analysis of trans-1,2-dibromocyclohexane has been carried out using techniques like low-temperature cyclic voltammetry and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided valuable data on the energy differences and interconversion barriers between the diaxial and diequatorial conformers, offering fundamental insights into the conformational preferences of vicinal dihalides. elsevierpure.com This makes it an excellent substrate for researchers to model and understand the behavior of more complex halogenated systems.

Use as a Versatile Intermediate in the Synthesis of Complex Molecules

The reactivity of the carbon-bromine bonds in trans-1,2-dibromocyclohexane makes it a versatile starting material and intermediate in the synthesis of a variety of more complex organic molecules. fiveable.mechemicalbook.com The bromine atoms can act as leaving groups in both nucleophilic substitution and elimination reactions, providing pathways to introduce a wide range of functional groups and structural motifs. fiveable.me

One of the primary applications of trans-1,2-dibromocyclohexane is in the formation of cyclohexene (B86901) and its derivatives through dehydrobromination. This elimination reaction, typically carried out using a strong base, is a reliable method for introducing a double bond into the cyclohexane ring. sielc.com Furthermore, the vicinal dibromide can be converted into other functional groups. For instance, reaction with nucleophiles can lead to the formation of diols, diamines, or other disubstituted cyclohexanes, with the stereochemical outcome being highly dependent on the reaction conditions and the mechanism (SN1 or SN2). fiveable.me

While it is a fundamental building block, its application in the total synthesis of complex natural products is often as a precursor to a more functionalized cyclohexane ring system. For example, the principles of its reactivity guide the synthesis of functionalized carbocycles which are key components of natural products like hygromycin A and lycoricidine. elsevierpure.com

Contributions to the Understanding of Reaction Stereochemistry

trans-1,2-Dibromocyclohexane is a cornerstone in the study of reaction stereochemistry, particularly for electrophilic addition and elimination reactions. Its formation from the bromination of cyclohexene is a textbook example of an anti-addition mechanism. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bromonium ion bridge. This backside attack exclusively leads to the formation of the trans isomer, providing clear and easily interpretable evidence for this mechanistic pathway. tcichemicals.com

Conversely, the elimination reactions of trans-1,2-dibromocyclohexane are pivotal in demonstrating the stereoelectronic requirements of the E2 (bimolecular elimination) mechanism. For an E2 reaction to occur, the hydrogen atom and the leaving group (in this case, a bromine atom) must be in an anti-periplanar arrangement. In the chair conformation of cyclohexane, this translates to a requirement for both the hydrogen and the bromine to be in axial positions. rsc.org

In the case of trans-1,2-dibromocyclohexane, the diequatorial conformer, despite being sterically favored in some solvents, cannot undergo E2 elimination because the equatorial bromine atoms are not anti-periplanar to any adjacent hydrogen atoms. The molecule must first flip to the higher-energy diaxial conformation for the E2 reaction to proceed. rsc.org This provides a clear and powerful demonstration of the stereochemical constraints of the E2 reaction, making it an invaluable teaching and research tool. The reaction of trans-1,2-dibromocyclohexane with a strong base like potassium t-butoxide to form 1,3-cyclohexadiene (B119728) is a classic example used to illustrate this principle. sielc.com

Catalyst Development and Mechanistic Probes

The well-understood reactivity of trans-1,2-dibromocyclohexane makes it a useful substrate for the development and evaluation of new catalysts and for probing reaction mechanisms. For instance, the electrochemical dehalogenation of trans-1,2-dibromocyclohexane has been studied using various catalysts, such as cobaloximes. By observing the catalytic activity of different cobaloxime derivatives in the dehalogenation of this model substrate, researchers can gain insights into the electronic and steric effects that govern catalyst efficiency. This knowledge can then be applied to the design of improved catalysts for dehalogenation reactions, which are important in areas such as environmental remediation.

Furthermore, the chiral nature of trans-1,2-dibromocyclohexane allows for its use in the development of stereoselective catalysts. The chiral recognition of the diaxial conformation of trans-1,2-dibromocyclohexane has been observed in the context of σ-hole interactions, which are increasingly being explored in organocatalysis. researchgate.net By studying how chiral catalysts interact differently with the enantiomers of trans-1,2-dibromocyclohexane, scientists can develop new catalytic systems for asymmetric transformations.

Future Research Directions and Unexplored Avenues

Exploration of Novel Reaction Pathways and Derivatization

Future research is poised to expand the synthetic utility of trans-1,2-dibromocyclohexane (B146542) beyond its classic elimination and substitution reactions. The focus is shifting towards developing novel reaction pathways and derivatization strategies to access a wider array of complex molecules.

One promising avenue is the exploration of electrocatalytic reactions. nih.govacs.org Molecular electrocatalysis offers mild reaction conditions, typically at room temperature and ambient pressure, avoiding the need for harsh reagents. nih.govacs.org The 1,2-dehalogenation of vicinal dibromoalkanes like trans-1,2-dibromocyclohexane to form C=C double bonds is a key area of interest. nih.govacs.org Understanding the interplay between inner-sphere (chemical) and outer-sphere (redox) electron transfer mechanisms is crucial for controlling selectivity and energy efficiency. nih.govacs.org For instance, chemical catalysts can operate at lower overpotentials, leading to more energy-efficient transformations. nih.govacs.org

Furthermore, the derivatization of trans-1,2-dibromocyclohexane is a key strategy for synthesizing new bioactive molecules. The bromine atoms serve as versatile handles that can be replaced by various nucleophiles to introduce specific functionalities. This allows for the targeted design of molecules with potential therapeutic applications. Future work will likely focus on developing more sophisticated and selective methods for these transformations, including the use of novel catalysts to control stereochemistry and regioselectivity. The reductive coupling of alkenes or alkynes with CO2 to produce hydrocarboxylated derivatives also presents an exciting, albeit challenging, area for future exploration. nih.govacs.org

Advanced Computational Modeling of Complex Systems

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of trans-1,2-dibromocyclohexane in complex chemical systems. Quantum chemical methods are particularly well-suited for elucidating reaction mechanisms where electronic energy differences govern the free energy changes between intermediates and transition states. ethz.ch

Future research will leverage advanced computational models to:

Predict Reaction Thermodynamics and Kinetics: Accurately calculating the thermodynamics of various reactions, such as addition versus substitution, can explain experimental observations and guide the design of new synthetic routes. rowansci.com For example, modeling has shown that the addition of bromine to cyclohexene (B86901) to form trans-1,2-dibromocyclohexane is thermodynamically favored over substitution. rowansci.com